6-(Butan-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(Butan-2-yl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a butan-2-yl group at the 6th position and a carboxylic acid group at the 4th position of the pyrimidine ring. It has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butan-2-yl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-4,6-dichloropyrimidine with butan-2-ylamine, followed by hydrolysis to introduce the carboxylic acid group. The reaction typically requires the use of a base such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Butan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine-4-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(Butan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Butan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and leukotrienes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
- 4,6-Diphenethoxypyrimidine-2-ylthiohexanoic acid
- 2-(2’-Pyridyl)pyrimidine-4-carboxylic acid
Uniqueness
6-(Butan-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-butan-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-6(2)7-4-8(9(12)13)11-5-10-7/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
SBVBFJWTVWBAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=NC=N1)C(=O)O |
Origin of Product |
United States |
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